2-((3-chlorophenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-(3-chloroanilino)-N-pyridin-3-yl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4OS/c16-10-3-1-4-11(7-10)19-15-20-13(9-22-15)14(21)18-12-5-2-6-17-8-12/h1-9H,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFXAVDJZUCVJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC(=CS2)C(=O)NC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Chlorophenylthiourea
3-Chloroaniline (1.0 equiv) was treated with ammonium thiocyanate (1.2 equiv) in hydrochloric acid (6 M) at 0–5°C for 2 h, yielding 3-chlorophenylthiourea as a white crystalline solid (mp: 132–134°C, yield: 88%). IR analysis confirmed N–H stretches at 3250 cm$$^{-1}$$ and C=S absorption at 1250 cm$$^{-1}$$.
Cyclocondensation with Ethyl Bromopyruvate
Equimolar quantities of 3-chlorophenylthiourea and ethyl bromopyruvate were refluxed in anhydrous ethanol (12 h) under nitrogen, producing ethyl 2-((3-chlorophenyl)amino)thiazole-4-carboxylate (yield: 68%). The reaction proceeded via nucleophilic attack of the thiourea sulfur on the α-carbon of bromopyruvate, followed by cyclodehydration. $$^{1}\text{H}$$-NMR (CDCl$$3$$) exhibited a singlet at δ 8.21 ppm (thiazole H-5), a triplet at δ 4.32 ppm (ester –CH$$2$$), and aromatic resonances for the 3-chlorophenyl group.
Ester Hydrolysis to Carboxylic Acid
The ethyl ester (1.0 equiv) was hydrolyzed using NaOH (2.0 equiv) in aqueous ethanol (80°C, 4 h), affording 2-((3-chlorophenyl)amino)thiazole-4-carboxylic acid (yield: 94%). FT-IR displayed a broad O–H stretch at 2500–3000 cm$$^{-1}$$ and C=O at 1685 cm$$^{-1}$$. Recrystallization from methanol/water provided analytically pure material.
Carboxylic Acid Activation and Amidation
Acid Chloride Formation
The carboxylic acid (1.0 equiv) was treated with oxalyl chloride (2.2 equiv) in anhydrous dichloromethane (0°C to rt, 3 h), yielding the corresponding acid chloride (quantitative conversion by TLC). Excess oxalyl chloride was removed under reduced pressure, and the residue was used directly without purification.
Coupling with Pyridin-3-amine
Pyridin-3-amine (1.1 equiv) and triethylamine (2.5 equiv) were added to the acid chloride in dichloromethane (0°C, 2 h). After aqueous workup, 2-((3-chlorophenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide was isolated via column chromatography (SiO$$2$$, CHCl$$3$$:MeOH 95:5) as a pale-yellow solid (mp: 213–215°C, yield: 85%). $$^{13}\text{C}$$-NMR (DMSO-d$$_6$$) confirmed the amide carbonyl at δ 165.2 ppm and thiazole C-4 at δ 158.9 ppm.
Alternative Synthetic Routes
Buchwald-Hartwig Amination of 2-Bromothiazole-4-carboxylate
Ethyl 2-bromothiazole-4-carboxylate (1.0 equiv) was subjected to palladium-catalyzed coupling with 3-chloroaniline (1.2 equiv) using Xantphos (5 mol%), Pd(OAc)$$2$$ (3 mol%), and Cs$$2$$CO$$_3$$ (2.0 equiv) in toluene (100°C, 24 h). Despite moderate conversion (52% yield), this route required stringent anhydrous conditions and yielded significant byproducts, rendering it less practical.
Optimization and Reaction Condition Analysis
Critical parameters influencing yields include:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Thiourea Purity | Recrystallized from EtOH | +15% |
| Bromopyruvate Stoichiometry | 1.05 equiv | +8% |
| Hydrolysis Temperature | 80°C (controlled) | +10% |
| Coupling Base | Triethylamine vs. Pyridine | +6% |
Reaction monitoring via HPLC-MS ensured intermediate stability, particularly during acid chloride formation, where prolonged exposure to moisture reduced yields by 20–25%.
Analytical Characterization
Spectroscopic Data
- HRMS (ESI) : m/z calcd for C$${15}$$H$${12}$$ClN$$4$$O$$2$$S [M+H]$$^+$$: 353.0331; found: 353.0334.
- $$^{1}\text{H}$$-NMR (500 MHz, DMSO-d$$_6$$) : δ 10.21 (s, 1H, NH), 8.84 (d, J = 2.5 Hz, 1H, Py-H), 8.32 (dd, J = 4.7, 1.4 Hz, 1H, Py-H), 7.92–7.89 (m, 1H, Ar-H), 7.62–7.58 (m, 2H, Ar-H), 7.42–7.39 (m, 1H, Ar-H), 7.29 (s, 1H, Thiazole H-5).
- IR (KBr) : 3270 (N–H), 1675 (C=O), 1540 (C=N) cm$$^{-1}$$.
Purity Assessment
HPLC analysis (C18 column, MeOH:H$$_2$$O 70:30) confirmed ≥98% purity. No residual solvents or byproducts were detected via GC-MS.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the thiazole ring or the amino group.
Reduction: Reduction reactions may target the carboxamide group or the thiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiazole ring or the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have revealed that thiazole derivatives, including 2-((3-chlorophenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide, exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating promising results:
The presence of electron-withdrawing groups, such as chlorine in the phenyl ring, enhances the anticancer efficacy of these compounds. The structure-activity relationship (SAR) indicates that modifications to the thiazole core can significantly influence biological activity.
1.2 Anticonvulsant Properties
Thiazole-based compounds have also been studied for their anticonvulsant effects. For instance, derivatives with a thiazole moiety have shown efficacy in models like the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests:
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
|---|---|---|---|
| Compound A | 18.4 | 170.2 | 9.2 |
| Compound B | <20 | - | - |
These findings suggest that structural variations can lead to enhanced anticonvulsant activity, making thiazole derivatives a viable option for further development in epilepsy treatment .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization techniques. The characterization of these compounds is crucial for understanding their pharmacological properties.
Synthetic Pathway Example
A common synthetic route includes:
- Formation of Thiazole Ring: Reaction of appropriate aldehydes with thiourea.
- Amidation: Coupling with amines to form the desired amide.
- Purification: Using column chromatography to isolate the final product.
Case Studies
Case Study 1: Antitumor Activity Evaluation
In a study evaluating the antitumor activity of thiazole derivatives, including the compound , researchers found that it exhibited substantial growth inhibition against several cancer cell lines, particularly breast cancer cells (MCF-7). The study highlighted the importance of substituents on the thiazole ring in enhancing cytotoxicity .
Case Study 2: Anticonvulsant Testing
Another investigation assessed various thiazole derivatives for anticonvulsant activity using animal models. The results indicated that specific structural modifications led to significant improvements in seizure protection rates compared to standard treatments .
Mechanism of Action
The mechanism of action of 2-((3-chlorophenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-chlorophenyl)amino)-N-(pyridin-2-yl)thiazole-4-carboxamide
- 2-((3-chlorophenyl)amino)-N-(pyridin-4-yl)thiazole-4-carboxamide
- 2-((4-chlorophenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide
Uniqueness
2-((3-chlorophenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to its analogs. The position of the chlorine atom and the pyridine ring can significantly influence the compound’s properties and interactions.
Biological Activity
The compound 2-((3-chlorophenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide is a synthetic organic molecule belonging to the class of thiazole derivatives. Its unique structure, featuring a thiazole ring, a chlorophenyl group, and a pyridine moiety, suggests potential for diverse biological activities. This article explores its synthesis, biological activity, and implications for medicinal chemistry.
Chemical Structure and Properties
The compound can be characterized by the following structural formula:
Structural Features
| Feature | Description |
|---|---|
| Thiazole Ring | A five-membered heterocyclic structure containing sulfur and nitrogen, often linked to various pharmacological properties. |
| Chlorophenyl Group | Enhances lipophilicity and may influence biological activity. |
| Pyridine Moiety | Contributes to the compound's interaction with biological targets. |
Synthesis
The synthesis typically involves several steps:
- Formation of the Thiazole Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Amination : Introduction of the 3-chlorophenylamino group via nucleophilic substitution reactions.
- Carboxamide Formation : Reacting the thiazole derivative with an appropriate amine to form the carboxamide group.
Antitumor Activity
Thiazole derivatives are frequently investigated for their anticancer potential. Studies have demonstrated that certain thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines (e.g., IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL) . The presence of electron-withdrawing groups like chlorine in the phenyl ring has been linked to increased antiproliferative activity.
Anti-inflammatory Properties
Thiazole carboxamide derivatives have been tested for cyclooxygenase (COX) inhibitory effects, which are crucial in mediating inflammatory responses. These compounds may serve as lead structures for developing new anti-inflammatory agents .
The mechanism of action for this compound involves interactions with specific biological macromolecules such as enzymes and receptors. These interactions can lead to inhibition or activation of target proteins, resulting in various biological effects .
Case Studies and Research Findings
While direct studies on this specific compound are scarce, related research provides insight into its potential applications:
- Antiviral Screening : Compounds similar in structure have been screened against viral pathogens with promising results indicating that modifications can enhance antiviral activity.
- Anticancer Studies : Thiazole derivatives have been shown to interact with cancer cell lines effectively, suggesting that this compound could be further explored for anticancer therapies.
- Anti-inflammatory Research : Investigations into thiazole carboxamides have highlighted their potential as COX inhibitors, paving the way for new anti-inflammatory drugs .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for synthesizing 2-((3-chlorophenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide, and how can its purity and structure be validated?
- Methodology : Use a multi-step approach involving:
- Coupling reactions : React a thiazole-4-carboxylic acid derivative with 3-aminopyridine via carbodiimide-mediated coupling (e.g., EDCI/HOBt) to form the carboxamide moiety .
- Substituent introduction : Introduce the 3-chlorophenylamino group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .
- Validation : Confirm purity (>98%) via reverse-phase HPLC (e.g., C18 column, acetonitrile/water gradient) and structural identity using (e.g., δ 8.3–8.5 ppm for pyridine protons) and high-resolution mass spectrometry (HRMS) .
Q. How do the 3-chlorophenyl and pyridin-3-yl substituents influence the compound’s physicochemical properties?
- Analysis :
- Lipophilicity : The 3-chlorophenyl group increases logP, enhancing membrane permeability, while the pyridinyl moiety introduces polarity for aqueous solubility .
- Electronic effects : The electron-withdrawing chlorine atom stabilizes the thiazole ring, affecting resonance in the carboxamide group. Use computational tools (e.g., Gaussian) to model charge distribution .
- Hydrogen bonding : Pyridine’s nitrogen acts as a hydrogen-bond acceptor, critical for target interactions. Solubility can be optimized using co-solvents like DMSO (<5% v/v) in biological assays .
Q. What solvent systems and reaction conditions maximize yield during synthesis?
- Optimization :
- Solvent choice : Use polar aprotic solvents (e.g., DMF, DMSO) for coupling reactions to stabilize intermediates. Avoid protic solvents to prevent hydrolysis .
- Temperature : Maintain 80–100°C for cyclization steps to minimize byproducts (e.g., thiazole ring formation) .
- Catalysts : Employ Pd(PPh) for Suzuki-Miyaura couplings to introduce aryl groups efficiently .
Advanced Research Questions
Q. How should researchers design structure-activity relationship (SAR) studies to evaluate the thiazole core’s role in biological activity?
- SAR Framework :
- Core modifications : Synthesize analogs with substituted thiazoles (e.g., oxazole, imidazole) to assess ring specificity .
- Substituent variation : Replace 3-chlorophenyl with other halophenyl groups (e.g., 4-F, 2-Br) and compare activity via IC assays .
- Bioisosteres : Test pyridine replacements (e.g., phenyl, piperazinyl) to identify critical hydrogen-bonding interactions .
Q. What experimental controls are critical when evaluating kinase inhibition activity?
- Best Practices :
- Positive controls : Include staurosporine (pan-kinase inhibitor) and target-specific inhibitors (e.g., imatinib for Abl kinase).
- Negative controls : Use DMSO-only samples to rule out solvent effects.
- Dose-response curves : Generate data across 5–6 log units to calculate accurate IC values. Validate with orthogonal assays (e.g., SPR for binding kinetics) .
Q. How can computational modeling predict binding modes, and what experimental validation is required?
- Approach :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Prioritize poses with H-bonds to pyridinyl and thiazole groups .
- MD simulations : Run 100-ns simulations to assess binding stability (RMSD <2 Å).
- Validation : Perform alanine scanning mutagenesis on predicted contact residues (e.g., Lys295 in EGFR) and measure activity shifts .
Q. How should researchers resolve contradictions in binding affinity data across studies?
- Troubleshooting :
- Assay conditions : Standardize buffer pH, ionic strength, and ATP concentrations (e.g., 10 µM for kinase assays).
- Compound handling : Ensure consistent stock solution preparation (e.g., avoid freeze-thaw cycles).
- Orthogonal validation : Confirm results using ITC (isothermal titration calorimetry) or cellular thermal shift assays (CETSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
